N-(2-hydroxyphenyl)-4-nitrobenzamide
CAS No.: 3743-17-7
Cat. No.: VC8937044
Molecular Formula: C13H10N2O4
Molecular Weight: 258.23 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 3743-17-7 |
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Molecular Formula | C13H10N2O4 |
Molecular Weight | 258.23 g/mol |
IUPAC Name | N-(2-hydroxyphenyl)-4-nitrobenzamide |
Standard InChI | InChI=1S/C13H10N2O4/c16-12-4-2-1-3-11(12)14-13(17)9-5-7-10(8-6-9)15(18)19/h1-8,16H,(H,14,17) |
Standard InChI Key | XZBRJALGZPKRBK-UHFFFAOYSA-N |
SMILES | C1=CC=C(C(=C1)NC(=O)C2=CC=C(C=C2)[N+](=O)[O-])O |
Canonical SMILES | C1=CC=C(C(=C1)NC(=O)C2=CC=C(C=C2)[N+](=O)[O-])O |
Introduction
Synthesis and Reaction Mechanisms
Synthetic Pathway
The synthesis of N-(2-hydroxyphenyl)-4-nitrobenzamide involves a two-step process, as detailed in :
Step 1: Condensation of 2-aminophenol and 4-nitrobenzoyl chloride
2-Aminophenol (3.69 g, 0.0338 mol) reacts with 4-nitrobenzoyl chloride (6.24 g, 0.0338 mol) in the presence of propylene oxide (20 mL) and N-methyl-2-pyrrolidone (NMP) at 0°C under nitrogen. The reaction proceeds via nucleophilic acyl substitution, forming the amide bond. After 8 hours of stirring, the product precipitates in water and is vacuum-dried at 80°C .
Reaction equation:
Yield: 97% (8.5 g) .
Melting point: 206°C .
Step 2: Catalytic reduction to N-(2-hydroxyphenyl)-4-aminobenzamide
The nitro group in 1a is reduced using hydrazine monohydrate and 10% palladium-on-carbon (Pd/C) in ethanol at 85°C. This step converts the nitro (-NO₂) group to an amine (-NH₂), yielding N-(2-hydroxyphenyl)-4-aminobenzamide (2a) .
Optimization and Scalability
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Solvent system: NMP enhances solubility of reactants, while propylene oxide neutralizes HCl by-product.
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Temperature control: Reactions conducted at 0°C minimize side reactions like esterification.
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Catalyst efficiency: Pd/C achieves 88% reduction yield, with tetrahydrofuran (THF) aiding product dissolution .
Spectroscopic Characterization
Fourier-Transform Infrared (FTIR) Spectroscopy
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3300–3420 cm⁻¹: Broad stretch for -OH and -CONH- groups.
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1662 cm⁻¹: Strong C=O stretch of the amide.
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1522 cm⁻¹ and 1353 cm⁻¹: Asymmetric and symmetric NO₂ stretches.
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1273 cm⁻¹: Aryl ether (C-O-C) vibration.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (DMSO-d₆, 300 MHz):
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δ 10.44 ppm: Singlet for amide NH.
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δ 9.49 ppm: Singlet for phenolic -OH.
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δ 8.25–7.63 ppm: Multiplet for aromatic protons.
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δ 6.98–6.80 ppm: Multiplet for ortho-hydroxyphenyl protons .
¹³C NMR (DMSO-d₆):
Physicochemical Properties
Property | Value |
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Molecular formula | C₁₃H₁₀N₂O₄ |
Molecular weight | 270.23 g/mol |
Melting point | 206°C |
Solubility | Soluble in DMSO, NMP; insoluble in water |
Thermal stability | Stable up to 250°C (decomposition observed at higher temperatures) |
Applications in Polymer Chemistry
Role in Phthalonitrile Resin Synthesis
N-(2-Hydroxyphenyl)-4-nitrobenzamide (1a) is a precursor to 4-amino-N-[2-(3,4-dicyanophenoxy)phenyl]benzamide (3a), a self-catalyzed phthalonitrile monomer. Upon heating, 3a undergoes polymerization without external catalysts, forming networks with:
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High glass transition temperatures (Tg): >300°C.
Industrial Relevance
Phthalonitrile resins derived from 1a are employed in:
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Aerospace: Composite matrices for high-temperature engine components.
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Electronics: Encapsulants for semiconductors due to low dielectric constants.
Comparative Analysis with Analogues
Compound | Substituent Position | Melting Point | Polymerization Efficiency |
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N-(3-Hydroxyphenyl)-4-nitrobenzamide | meta | 214°C | 78% |
N-(4-Hydroxyphenyl)-4-nitrobenzamide | para | 240°C | 76% |
N-(2-Hydroxyphenyl)-4-nitrobenzamide | ortho | 206°C | 80% |
Ortho-substituted derivatives like 1a exhibit superior solubility and lower melting points, enhancing processability .
Challenges and Future Directions
Limitations
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Sensitivity to moisture: The hydroxyl group necessitates anhydrous conditions during synthesis.
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Cost of catalysts: Pd/C usage increases production expenses.
Research Opportunities
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Alternative catalysts: Exploring nickel or iron-based catalysts for greener reductions.
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Copolymerization: Blending 1a with fluorinated monomers to improve dielectric properties.
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